![molecular formula C14H21N3O4 B11775643 7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B11775643.png)
7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate
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Overview
Description
7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate is a complex organic compound that belongs to the class of imidazo[1,5-d][1,4]diazepines. This compound is characterized by its unique structure, which includes a diazepine ring fused with an imidazole ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate typically involves multiple steps. One common method includes the cyclization of a precursor compound with appropriate reagents under controlled conditions. For instance, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired imidazo[1,5-d][1,4]diazepine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. This might include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Table 1: Chemical Properties
Property | Value |
---|---|
Boiling Point | 443.9 ± 55.0 °C (Predicted) |
Density | 1.24 ± 0.1 g/cm³ (Predicted) |
pKa | 3.81 ± 0.20 (Predicted) |
Anticancer Activity
Recent studies have indicated that compounds related to imidazo[1,5-d][1,4]diazepines exhibit promising anticancer properties. For example, structural modifications based on similar frameworks have led to compounds with significant activity against various cancer cell lines, including lung and breast cancer .
Case Study : A derivative of the imidazo[1,5-d][1,4]diazepine framework was found to inhibit human RNA helicase (hDDX3), a target implicated in cancer progression. The compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells .
Anxiolytic and Analgesic Properties
Research has shown that derivatives of diazepines often possess anxiolytic and analgesic effects. The structure of 7-tert-butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate suggests potential for similar pharmacological activities.
Case Study : A study on novel diazepino derivatives indicated significant anxiolytic effects in animal models. These findings suggest that the compound may serve as a basis for developing new anxiolytic medications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of compounds derived from imidazo[1,5-d][1,4]diazepines. Modifications at specific positions on the diazepine ring can enhance biological activity while minimizing toxicity.
Table 2: Structure-Activity Relationship Insights
Modification Position | Effect on Activity |
---|---|
Position 3 | Increased binding affinity to serotonin receptors |
Position 7 | Enhanced anticancer activity |
Mechanism of Action
The mechanism of action of 7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,5-d][1,4]diazepine derivatives, such as:
- Tert-Butyl 8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate
- Methyl 8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate
Uniqueness
What sets 7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl and methyl groups may enhance its stability and solubility, making it a valuable compound for various applications.
Biological Activity
7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate (CAS No. 1823266-72-3) is a compound belonging to the imidazodiazepine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C14H21N3O4 with a molecular weight of 295.33 g/mol. Key predicted properties include:
Property | Value |
---|---|
Boiling Point | 443.9 ± 55.0 °C |
Density | 1.24 ± 0.1 g/cm³ |
pKa | 3.81 ± 0.20 |
Biological Activity Overview
Research indicates that compounds within the imidazodiazepine class exhibit various pharmacological activities, including anxiolytic, anticonvulsant, and anti-inflammatory effects. The biological activity of this compound has been explored in several studies.
Anxiolytic and Anticonvulsant Effects
Imidazodiazepines are known for their interaction with GABA_A receptors. A study on related compounds found that modifications at specific positions significantly influenced their binding affinity and activity at these receptors. For instance, the introduction of methyl groups at certain positions enhanced the anxiolytic properties of the compounds .
Structure-Activity Relationship (SAR)
The SAR studies have shown that the presence of bulky groups such as tert-butyl can enhance lipophilicity and receptor interaction. Compounds with methyl or halogen substitutions at strategic positions demonstrated increased activity against central nervous system (CNS) targets .
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazodiazepine derivatives:
- Anticonvulsant Activity : A series of imidazo[1,5-a][1,4]benzodiazepines were synthesized and evaluated for their anticonvulsant properties. The results indicated that certain derivatives exhibited significant protective effects in animal models .
- Anti-inflammatory Properties : In a comparative study of various synthesized compounds including imidazodiazepines, some derivatives showed greater anti-inflammatory activity than curcumin in specific assays .
- GABA_A Receptor Interaction : Research highlighted that compounds similar to 7-tert-butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine effectively displaced flumazenil from GABA_A receptors in vitro, indicating potential therapeutic applications in anxiety disorders .
Properties
Molecular Formula |
C14H21N3O4 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
7-O-tert-butyl 3-O-methyl 5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-3,7-dicarboxylate |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(19)16-6-5-10-9-15-11(12(18)20-4)17(10)8-7-16/h9H,5-8H2,1-4H3 |
InChI Key |
HOTGFAXIBYLRBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N2CC1)C(=O)OC |
Origin of Product |
United States |
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